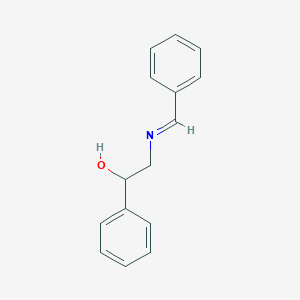

(E)-2-(Benzylideneamino)-1-phenylethanol

Description

Significance of Schiff Bases (Imines) in Contemporary Organic and Medicinal Chemistry

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a cornerstone of modern organic chemistry. rsisinternational.orgsjomr.org.in First synthesized by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. rsisinternational.org Their importance lies in their synthetic versatility and the wide array of chemical transformations they can undergo. The imine bond is a key functional group that serves as a precursor for the synthesis of numerous other organic compounds, including secondary amines and various heterocyclic systems. sjomr.org.in

In the field of medicinal chemistry, Schiff bases are recognized for their diverse biological activities. sjomr.org.inresearchgate.net The azomethine linkage is a common feature in many compounds that exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. sjomr.org.indhyeyacademy.com The ability of the nitrogen atom in the imine to form complexes with metal ions also makes Schiff bases valuable as ligands in coordination chemistry, leading to the development of metal-based drugs and catalysts. researchgate.net

Overview of Phenylethanol Derivatives in Chemical Research

Phenylethanol derivatives are a class of organic compounds that feature a 2-phenylethanol (B73330) backbone. 2-Amino-1-phenylethanol (B123470), a key precursor to the title compound, is a significant member of this family. nih.gov These derivatives are of considerable interest in chemical research due to the presence of a chiral center at the carbon atom bearing the hydroxyl group, making them valuable building blocks in asymmetric synthesis.

The phenylethanol framework is found in a variety of natural products and pharmacologically active molecules. Consequently, the synthesis and modification of phenylethanol derivatives are actively pursued to explore new therapeutic agents and materials with specific properties. Their applications span from pharmaceuticals to fragrances and polymers.

Structural Elucidation and Stereochemical Considerations for (E)-2-(Benzylideneamino)-1-phenylethanol

The structural elucidation of this compound relies on standard spectroscopic techniques, although a dedicated, publicly available, detailed analysis for this specific compound is not readily found. However, its structure can be inferred from the well-established chemistry of its precursors and related compounds.

The designation "(E)" refers to the geometry at the carbon-nitrogen double bond, indicating that the substituents on the nitrogen and carbon atoms are on opposite sides. The molecule also possesses a chiral center at the carbon atom attached to the hydroxyl group, meaning it can exist as a pair of enantiomers: (R)- and (S)-2-(benzylideneamino)-1-phenylethanol.

Spectroscopic Characteristics:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C=N stretching of the imine group typically appears in the range of 1600-1650 cm⁻¹. sphinxsai.com Aromatic C-H and C=C stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would feature signals for the aromatic protons of the two phenyl rings, typically in the downfield region (around 7-8 ppm). The proton of the C=N group (methine proton) would likely appear as a singlet further downfield. jetir.org The protons of the ethanol (B145695) backbone, including the one on the carbon bearing the hydroxyl group and those on the adjacent carbon, would show characteristic splitting patterns (e.g., multiplets) in the upfield region. The hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent.

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the two aromatic rings, the imine carbon (C=N), and the two carbons of the ethanol backbone. The imine carbon signal is typically found in the 160-170 ppm range.

Table 1: General Physicochemical Properties of this compound

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₅H₁₅NO |

| Molar Mass | 225.29 g/mol |

| Appearance | Likely a solid at room temperature |

| Key Functional Groups | Imine (C=N), Hydroxyl (-OH), Phenyl |

| Stereochemistry | (E)-isomer at the C=N double bond, Chiral center at C1 of the ethanol moiety |

Historical Context and Evolution of Research on Related N-Benzylideneamino Compounds

The history of N-benzylideneamino compounds is intrinsically linked to the discovery of Schiff bases by Hugo Schiff in the mid-19th century. rsisinternational.org Initial research focused on the fundamental synthesis and reactivity of these imines. Over time, the scope of investigation broadened significantly.

In the 20th century, the ability of Schiff bases to act as ligands for a wide variety of metal ions was explored, leading to a surge in the development of coordination chemistry. researchgate.net This opened up applications in catalysis and material science. More recently, there has been a growing interest in the biological activities of N-benzylideneamino compounds. Researchers have systematically modified the structures of these compounds to enhance their therapeutic properties, such as their efficacy as antimicrobial or anticancer agents. The development of chiral N-benzylideneamino compounds for use in asymmetric catalysis has also been a major area of advancement, driven by the need for enantiomerically pure pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzylideneamino)-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-11,15,17H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUCAPZOOJAILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385678 | |

| Record name | (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5322-28-1 | |

| Record name | (E)-2-(BENZYLIDENEAMINO)-1-PHENYLETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of E 2 Benzylideneamino 1 Phenylethanol

Classical Condensation Routes for Azomethine Formation

The most traditional and widely employed method for synthesizing Schiff bases is the direct condensation of a primary amine with a carbonyl compound. researchgate.net This approach is valued for its simplicity and generally high yields.

Synthesis from Benzaldehyde (B42025) and 2-Amino-1-phenylethanol (B123470)

The formation of (E)-2-(Benzylideneamino)-1-phenylethanol is achieved through the acid- or base-catalyzed condensation reaction between benzaldehyde and 2-amino-1-phenylethanol. The fundamental mechanism involves the nucleophilic attack of the amino group from 2-amino-1-phenylethanol on the electrophilic carbonyl carbon of benzaldehyde. This initial step results in the formation of an unstable carbinolamine intermediate. iosrjournals.org Subsequently, this intermediate undergoes dehydration, eliminating a molecule of water to form the stable carbon-nitrogen double bond (imine or azomethine group) characteristic of the target compound. iosrjournals.org

This reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the formation of the product. Aromatic aldehydes, such as benzaldehyde, are particularly effective reactants as they form stable, conjugated Schiff bases. iosrjournals.org

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the condensation reaction can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, catalyst, and temperature.

Catalysis: The dehydration of the carbinolamine intermediate can be accelerated by using a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid. isca.megoogle.com However, the pH must be carefully controlled; excessively high acid concentrations can protonate the amine reactant, rendering it non-nucleophilic and inhibiting the initial addition step. iosrjournals.org Therefore, the synthesis is often best performed under mildly acidic conditions. iosrjournals.org

Solvent Effects: The selection of a solvent plays a crucial role in the reaction's outcome. Solvents like ethanol (B145695), methanol, and toluene (B28343) are commonly used. researchgate.netgoogle.com In some protocols, particularly with toluene or benzene, a Dean-Stark apparatus is employed to azeotropically remove the water byproduct, which effectively shifts the reaction equilibrium to favor high yields of the azomethine product. The polarity and boiling point of the solvent can affect reaction times and the ease of product isolation. researchgate.net

| Solvent | Catalyst | Typical Conditions | Effect on Reaction | Reference |

|---|---|---|---|---|

| Ethanol | Acetic Acid (catalytic) | Reflux | Good yields, easy workup as product often precipitates on cooling. | isca.me |

| Methanol | None / Self-catalyzed | Reflux | Commonly used, effective for simple Schiff bases. | journalijar.com |

| Toluene | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | Excellent yields due to efficient removal of water. | google.com |

| Tetrahydrofuran (THF) | None | Room Temperature / Reflux | Aprotic solvent, useful for sensitive substrates. | researchgate.net |

| Water | None | Room Temperature Stirring | A green solvent choice, often leading to fast reactions and simple isolation of water-insoluble products. | isca.me |

Advanced and Green Synthesis Techniques

In response to the growing demand for sustainable chemical processes, several advanced and green methodologies have been developed for the synthesis of azomethines. These techniques aim to reduce reaction times, energy consumption, and the use of hazardous solvents. biointerfaceresearch.com

Microwave-Assisted Synthesis Protocols for this compound and its Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By utilizing microwave irradiation, this method achieves rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, increased yields, and cleaner product formation compared to conventional heating methods. gavinpublishers.comnih.gov

For the synthesis of this compound, a mixture of benzaldehyde and 2-amino-1-phenylethanol, either neat or with a minimal amount of a polar solvent like ethanol or dimethylformamide (DMF), is subjected to microwave irradiation. journalijar.comsphinxsai.com The reaction can be completed in a matter of minutes, as opposed to the hours required for traditional refluxing. researchgate.netgavinpublishers.com This efficiency makes MAOS a highly attractive green alternative. nih.gov

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | 4.5 - 8 hours | ~76% | Methanol, reflux | journalijar.comsphinxsai.com |

| Microwave Irradiation | 3 - 9 minutes | >85% | Ethanol, 160-750 W | researchgate.netjournalijar.comgavinpublishers.com |

| Microwave Irradiation (Solvent-Free) | 80 - 120 seconds | ~90% | Natural acid catalyst, 600 W | nih.gov |

Solvent-Free Methods and Mechanochemical Approaches (e.g., One-Pot Grinding)

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free synthesis of azomethines can be effectively achieved through mechanochemical methods, such as grinding the solid reactants together in a mortar and pestle at room temperature. biointerfaceresearch.comyoutube.com This technique is simple, cost-effective, and environmentally benign, as it minimizes or completely avoids the use of harmful solvents. scribd.comsemanticscholar.org

In a typical procedure, equimolar amounts of benzaldehyde and 2-amino-1-phenylethanol are ground together. The mechanical force initiates the reaction, which often proceeds rapidly to completion, yielding the product in a highly pure form with quantitative yields. rsc.orgjocpr.com In some cases, a technique known as liquid-assisted grinding (LAG) is used, where a catalytic amount of a liquid is added to facilitate the reaction between the solid reactants. rsc.orgunn.edu.ng

Aerobic Oxidative Coupling Approaches

A more advanced strategy for imine synthesis is the aerobic oxidative coupling of alcohols and amines. This method circumvents the need for pre-synthesized aldehydes, which can be unstable, by generating them in situ from more readily available and stable alcohols. acs.org The reaction couples an alcohol (benzyl alcohol) with an amine (2-amino-1-phenylethanol) in the presence of an oxidant, typically oxygen from the air, and a catalyst. acs.org

This approach is considered a green synthetic route as it utilizes air as the terminal oxidant, with water being the only byproduct. acs.org Various catalytic systems, predominantly based on transition metals such as copper, iron, and ruthenium, have been developed to facilitate this transformation efficiently. acs.orgnih.govresearchgate.net These catalysts are effective in promoting the selective oxidation of the alcohol to the corresponding aldehyde, which then undergoes condensation with the amine to form the final azomethine product. nih.gov

| Catalyst System | Oxidant | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Cu/TEMPO or related nitroxyl (B88944) radicals | Air / O₂ | Toluene | Homogeneous system, efficient at room temperature for benzylic alcohols. | nih.gov |

| Iron salts (e.g., FeCl₃) | Air | Toluene | Utilizes an abundant and inexpensive metal catalyst. | acs.org |

| Dicopper(I,I) complexes | Air | Toluene | Excellent catalyst for a wide variety of alcohols and amines. | researchgate.net |

| KOtBu (Potassium tert-butoxide) | Air / O₂ | DMSO | Transition-metal-free system, promoted by a strong base. | nih.gov |

Enantioselective Synthesis and Chiral Derivatization

The synthesis of enantiomerically pure derivatives of this compound hinges on establishing the stereocenter at the carbon bearing the hydroxyl group. This is typically achieved through the asymmetric synthesis of its precursor, 2-amino-1-phenylethanol, followed by condensation with benzaldehyde.

The primary route to chiral this compound is the condensation of an enantiomerically pure 2-amino-1-phenylethanol with benzaldehyde. The key challenge lies in the initial production of the optically active amino alcohol. Several robust methods have been developed for this purpose.

One prominent strategy is the asymmetric reduction of an appropriate ketone precursor. The chiral oxazaborolidine-catalyzed reduction of phenacyl chloride, for instance, yields the chiral chloro-alcohol with high enantiomeric excess (ee), which is then converted to the desired amino alcohol. researchgate.net Another powerful technique is the Noyori asymmetric hydrogenation, which can be applied to a suitably blocked amino ketone to produce the chiral amino alcohol with excellent enantioselectivity. researchgate.net

Key asymmetric methods for synthesizing the chiral 2-amino-1-phenylethanol precursor are summarized below.

| Method | Precursor | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| Asymmetric Borane Reduction | Phenacyl chloride | Chiral Oxazaborolidine | 95-96% | researchgate.net |

| Asymmetric Hydrogenation | Blocked Amino Ketone | Chiral Ruthenium Complex | 98% | researchgate.net |

| Asymmetric Transfer Hydrogenation | α-iminoketone | (S,S)-Ru-TsDPEN | Optically Pure | nih.gov |

Once the enantiopure 2-amino-1-phenylethanol is obtained, it can be derivatized using various chiral derivatizing agents for analytical purposes or to introduce new functionalities. Reagents like (R)-(-)-acetoxyphenylacetic acid can be used to form diastereomeric esters, allowing for the determination of enantiomeric purity via NMR spectroscopy. nih.gov Similarly, chiral isothiocyanates can be employed to label the amino group, forming fluorescent thiourea (B124793) derivatives for analysis. rsc.org

The formation of the imine (Schiff base) from an aldehyde or ketone and a primary amine is a well-established condensation reaction. ijfmr.com When using an enantiopure chiral precursor like (1R)-2-amino-1-phenylethanol, the condensation reaction with benzaldehyde proceeds with retention of configuration at the existing stereocenter.

The stereochemistry of the newly formed C=N double bond is predominantly the E-isomer due to minimized steric hindrance between the phenyl group from the benzaldehyde and the substituent on the nitrogen atom.

Subsequent transformations of the imine can be designed to be stereoselective. For example, the reduction of the C=N bond to form the corresponding secondary amine, N-benzyl-2-amino-1-phenylethanol, creates a new stereocenter if the substituents on the imine carbon and nitrogen are different. The stereochemical outcome of such reductions can be controlled by using chiral reducing agents or catalysts. Furthermore, the chiral backbone of the molecule can direct subsequent reactions, such as in the formation of boronate–imine complexes where the existing chirality influences the coordination environment. organic-chemistry.orgamazonaws.com

Post-Synthetic Modification and Functionalization Reactions

The this compound framework is amenable to a variety of post-synthetic modifications, enabling the creation of diverse molecular architectures.

N-nitrosation is a chemical transformation that introduces a nitroso (-N=O) group onto a nitrogen atom. This reaction is most common for secondary amines. The imine functionality in this compound is not typically susceptible to direct N-nitrosation under standard conditions. However, the corresponding secondary amine, obtained by reduction of the imine, can readily undergo this reaction.

The N-nitrosation of the parent secondary amine is typically achieved by treatment with a nitrosating agent, such as nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. cardiff.ac.uk The general mechanism involves the formation of an electrophilic nitrosonium ion (NO⁺) which is then attacked by the nucleophilic nitrogen of the secondary amine. cardiff.ac.uk While specific studies on the nitrosation of N-benzyl-2-amino-1-phenylethanol are not widely reported, the general principles of secondary amine nitrosation would apply.

The bifunctional nature of the this compound moiety, containing both a nucleophilic hydroxyl group and an electrophilic imine carbon, makes it an excellent precursor for cyclization reactions to form heterocyclic systems. A common transformation is the intramolecular cyclization to form substituted oxazolidines. organic-chemistry.orgnih.gov

This cyclization involves the nucleophilic attack of the hydroxyl oxygen onto the imine carbon. The reaction can be promoted under various conditions. For instance, treatment with an acylating agent like acetic anhydride (B1165640) can lead to N-acylation followed by ring closure, yielding a stereodefined N-acyl-1,3-oxazolidine. mdpi.com The stereochemistry of the starting amino alcohol dictates the stereochemical outcome of the cyclization, allowing for the synthesis of enantiomerically pure heterocyclic products. nih.govmdpi.com Catalytic methods, employing chiral catalysts, can also be used to synthesize chiral oxazolidines directly from imines and alcohols in a one-pot procedure. nih.gov

Example of Oxazolidine Formation:

| Reactant | Conditions | Product | Stereochemistry | Reference |

| Chiral 1,2-Amino Alcohol + Aldehyde | Condensation | 1,3-Oxazolidine | Stereospecific | nih.govmdpi.com |

| Imine + Alcohol | Chiral Magnesium Phosphate Catalyst, Cs₂CO₃ | 1,3-Oxazolidine | Excellent ee | nih.gov |

Structural diversity in analogues of this compound can be readily achieved by modifying the starting materials used in its synthesis.

Variation of the Aldehyde: A wide array of structural analogues can be synthesized by replacing benzaldehyde with other substituted aromatic or aliphatic aldehydes in the initial condensation step. This allows for the introduction of various functional groups (e.g., halo, nitro, methoxy (B1213986), alkyl) onto the benzylidene portion of the molecule, which can modulate its electronic and steric properties.

Variation of the Amino Alcohol: Employing analogues of 2-amino-1-phenylethanol provides another powerful strategy for diversification. Asymmetric synthesis methods can be applied to produce precursors with different substituents on the phenyl ring or at the carbinol carbon. For example, diastereoselective alkylation of amides derived from R-(-)-phenylglycinol can be used to generate optically active β-substituted primary amines, which serve as versatile precursors. cardiff.ac.uk

By combining these approaches, a large library of structurally diverse (E)-2-(arylideneamino)-1-arylethanol analogues can be systematically generated for various applications in chemical synthesis.

Coordination Chemistry of E 2 Benzylideneamino 1 Phenylethanol Derivatives As Ligands

Design and Synthesis of Metal Complexes Featuring (E)-2-(Benzylideneamino)-1-phenylethanol Ligands

The synthesis of metal complexes with this compound and its derivatives typically involves the direct reaction of the pre-synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent. The general procedure often includes dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates). nih.govajgreenchem.com The reaction mixture is often heated under reflux to facilitate complex formation, with the resulting solid complex precipitating out of the solution upon cooling or standing. ajgreenchem.comchemijournal.com

Exploration of Various Transition Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Cd(II), Ru(II) Complexes)

Derivatives of this compound have been successfully used to synthesize complexes with a range of d-block transition metals.

Copper(II) and Zinc(II) Complexes: The synthesis of Cu(II) and Zn(II) complexes is commonly achieved by reacting the Schiff base ligand with copper(II) chloride dihydrate (CuCl₂·2H₂O) or zinc(II) acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in an ethanolic or methanolic solution. nih.govnih.gov The mixture is typically refluxed for several hours, yielding powdered solid complexes. nih.gov These complexes are often found to be non-electrolytic in nature, as indicated by their low molar conductivity values in solvents like DMF. nih.gov

Nickel(II) and Cadmium(II) Complexes: Ni(II) and Cd(II) complexes can be prepared by adding a solution of the respective metal chloride (e.g., NiCl₂·6H₂O, CdCl₂) to the Schiff base ligand in an ethanol-water mixture. chemijournal.com The reaction is often stirred under reflux, leading to the precipitation of the complex. chemijournal.com Magnetic susceptibility measurements are crucial for characterizing these complexes; for instance, Ni(II) complexes often exhibit paramagnetism, while Cd(II) complexes are typically diamagnetic. earthlinepublishers.comresearchgate.net The analytical data for similar Schiff base complexes often suggest a 2:1 ligand-to-metal ratio. chemijournal.comresearchgate.net

Ruthenium(II) Complexes: Ruthenium(II) complexes can be synthesized using various starting materials, such as Ru(PPh₃)₃Cl₂ or (Me₄N)₂[Ru(Phen)Cl₄]. marmacs.org The synthesis of mixed-ligand Ru(II) complexes often involves reacting a precursor complex with the Schiff base ligand. nih.gov These reactions can lead to the formation of stable, often octahedral, complexes where the Schiff base coordinates alongside other ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy). nih.govunits.it The resulting complexes are characterized by techniques including elemental analysis, ESI-MS, and NMR spectroscopy. nih.govnih.gov

Ligand Denticity and Coordination Modes

This compound and its analogues typically act as bidentate ligands. Coordination with the metal center occurs through the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the hydroxyl group (-OH).

The coordination of these atoms is confirmed through spectroscopic analysis, particularly Fourier-transform infrared (FT-IR) spectroscopy.

A key indicator of coordination via the azomethine nitrogen is the shift of the ν(C=N) stretching frequency in the IR spectrum of the complex compared to the free ligand. nih.gov

The involvement of the hydroxyl group is evidenced by the disappearance of the broad ν(O-H) band of the free ligand and the appearance of new bands at lower frequencies, which are assigned to the metal-oxygen (M-O) stretching vibration.

Similarly, the formation of a metal-nitrogen (M-N) bond is confirmed by the appearance of a new band corresponding to the ν(M-N) vibration in the far-IR region of the complex's spectrum. earthlinepublishers.com

This bidentate chelation results in the formation of a stable five-membered ring structure involving the metal ion, the imine nitrogen, the two carbon atoms connecting them, and the hydroxyl oxygen.

Influence of Ligand Structural Modifications on Complex Formation and Stability

Modifications to the chemical structure of the this compound ligand can significantly impact the formation, stability, and properties of the resulting metal complexes. These modifications can be broadly categorized into steric and electronic effects.

Electronic Effects: Introducing electron-donating or electron-withdrawing substituents on the phenyl rings of the ligand alters the electron density on the coordinating nitrogen and oxygen atoms. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the basicity of the coordinating atoms, which can lead to the formation of more stable metal complexes. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density, potentially weakening the ligand-metal bonds.

Steric Effects: The introduction of bulky substituents near the coordination sites can cause steric hindrance, influencing the coordination geometry around the metal ion and potentially affecting the stability of the complex. This can prevent the formation of certain geometries or favor others.

The combination of these modifications, known as ligand effects, along with strain induced by the coordination geometry, changes the width and energy of the surface d-band of the metal center. aps.org These changes in the electronic structure are crucial as they dictate the chemical properties and potential reactivity of the bimetallic surfaces of the complexes. aps.org

Structural Characterization of Metal Complexes

The definitive structures and properties of metal complexes derived from this compound are established through a combination of analytical techniques, with single-crystal X-ray diffraction being the most powerful method for solid-state structural elucidation.

X-ray Crystallography of this compound Metal Complexes

For related Schiff base complexes, crystallographic studies have confirmed the coordination of the ligand through the imine nitrogen and a deprotonated hydroxyl oxygen. For instance, X-ray analysis of Ni(II) complexes with similar ligands has revealed both six-coordinate octahedral and four-coordinate square planar geometries. nih.gov In a typical octahedral Ni(II) complex, the metal center is coordinated by atoms from two Schiff base ligands and two other ancillary ligands or solvent molecules. nih.gov In square planar complexes, the Ni(II) center is often coordinated by two trans-chelating Schiff base anions. nih.gov These studies provide precise measurements, such as Ni-O distances ranging from 1.822 Å to 2.063 Å and Ni-N distances from 1.891 Å to 2.094 Å, confirming strong interactions between the metal and the coordinating atoms. nih.gov

| Parameter | Complex Type | Typical Values | Reference |

| Coordination Number | Ni(II) Octahedral | 6 | nih.gov |

| Coordination Number | Ni(II) Square Planar | 4 | nih.gov |

| Ni-O Bond Length | Square Planar | 1.822 (2) Å | nih.gov |

| Ni-N Bond Length | Square Planar | 1.891 (2) Å | nih.gov |

| Ni-O Bond Length | Octahedral | 2.052 (2) - 2.063 (2) Å | nih.gov |

| Ni-N Bond Length | Octahedral | 2.094 (2) Å | nih.gov |

This table presents representative crystallographic data for Ni(II) complexes with analogous Schiff base ligands to illustrate typical structural parameters.

Elucidation of Coordination Geometries and Electronic Structures

While X-ray crystallography is definitive, other spectroscopic and analytical methods are crucial for characterizing the complexes, especially in solution, and for understanding their electronic properties.

Coordination Geometries: Magnetic susceptibility measurements help determine the geometry of complexes. For example, Ni(II) complexes can be diamagnetic, suggesting a square planar geometry, or paramagnetic, which is consistent with an octahedral or tetrahedral geometry. earthlinepublishers.comresearchgate.net

Electronic Structures: UV-Visible spectroscopy is used to probe the electronic transitions within the complex. The spectra of these complexes typically show several absorption bands. researchgate.net

Intraligand Transitions: Bands in the UV region are often assigned to π → π* and n → π* transitions within the aromatic rings and the C=N group of the Schiff base ligand. nih.govresearchgate.net

Charge Transfer Bands: Ligand-to-metal charge transfer (LMCT) bands can also appear, often at the lower energy end of the UV region or the higher energy end of the visible region. researchgate.net

d-d Transitions: For complexes with metals like Cu(II) or Ni(II), weak, broad absorption bands in the visible or near-infrared region are characteristic of d-d electronic transitions. The position and number of these bands provide valuable information about the coordination geometry and the ligand field splitting around the metal ion. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are also employed to complement experimental data. These calculations can provide insights into the molecular orbital diagrams, helping to assign electronic transitions observed in the UV-Vis spectra and to understand the nature of the bonding between the metal and the ligand. nih.govnih.gov

| Technique | Information Obtained |

| FT-IR Spectroscopy | Identifies coordinating atoms (N of C=N, O of OH) through shifts in vibrational frequencies. |

| UV-Visible Spectroscopy | Probes electronic structure (intraligand, charge transfer, and d-d transitions). researchgate.net |

| Magnetic Susceptibility | Helps determine coordination geometry (e.g., distinguishing between square planar and octahedral Ni(II)). earthlinepublishers.com |

| Molar Conductance | Indicates whether the complex is an electrolyte or non-electrolyte in solution. nih.gov |

| X-ray Crystallography | Provides definitive solid-state structure, including bond lengths and angles. nih.gov |

| DFT Calculations | Complements experimental data, providing insights into electronic structure and bonding. nih.gov |

Theoretical Insights into Ligand-Metal Interactions and Chelation Phenomena

Theoretical and computational chemistry provide powerful tools for elucidating the intricacies of ligand-metal interactions and chelation at an electronic level. For Schiff base ligands such as this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), offer a deeper understanding of the geometric and electronic structures of their metal complexes. researchgate.netnih.gov These theoretical investigations complement experimental data by providing insights into the nature of the coordination bonds, the distribution of electron density, and the energies of molecular orbitals, which are fundamental to the stability and reactivity of the complexes. nih.gov

Computational studies on Schiff base complexes typically begin with the optimization of the molecular geometry of both the free ligand and its metal chelates. nih.gov This process determines the most stable three-dimensional arrangement of atoms, providing theoretical values for bond lengths and angles. For instance, upon chelation, significant changes in the bond lengths and angles around the coordinating atoms—the imine nitrogen and the hydroxyl oxygen—are expected. Theoretical calculations can precisely quantify these changes, offering a detailed picture of the structural reorganization upon complex formation.

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these theoretical studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the chemical reactivity and stability of the molecule. nih.gov In general, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov Theoretical studies on related Schiff base complexes have shown that upon coordination to a metal ion, the HOMO-LUMO gap of the ligand can be significantly altered, which in turn affects the electronic properties of the resulting complex.

Natural Bond Orbital (NBO) analysis is another valuable computational tool that provides information about the charge distribution on different atoms and the nature of the ligand-metal bonds. nih.gov This analysis can quantify the extent of charge transfer from the ligand to the metal ion, offering insights into the donor-acceptor characteristics of the chelation process. For Schiff base ligands, NBO analysis can confirm the coordination of the imine nitrogen and the deprotonated hydroxyl oxygen to the metal center.

While specific theoretical studies exclusively focused on this compound are not extensively available in the reviewed literature, the principles derived from computational work on analogous Schiff base complexes are directly applicable. These studies consistently show that the coordination to a metal ion occurs through the nitrogen of the azomethine group and the oxygen of the hydroxyl group.

To illustrate the nature of data generated from such theoretical investigations, the following tables present representative theoretical parameters for a hypothetical metal complex of a Schiff base ligand, based on findings for structurally similar compounds.

Table 1: Selected Theoretical Geometric Parameters for a Schiff Base Ligand and its Metal Complex

| Parameter | Free Ligand (Calculated) | Metal Complex (Calculated) |

|---|---|---|

| C=N bond length (Å) | ~1.28 | ~1.30 |

| C-O bond length (Å) | ~1.35 | ~1.32 |

| M-N bond length (Å) | - | ~2.05 |

| M-O bond length (Å) | - | ~1.95 |

| C=N-C bond angle (°) | ~122 | ~120 |

| M-N-C bond angle (°) | - | ~125 |

Note: The data in this table are illustrative and represent typical values obtained from DFT calculations on similar Schiff base metal complexes. The exact values would vary depending on the specific metal ion and the computational methods employed.

Table 2: Theoretical Electronic Properties of a Schiff Base Ligand and its Metal Complex

| Property | Free Ligand (Calculated) | Metal Complex (Calculated) |

|---|---|---|

| Energy of HOMO (eV) | -5.8 | -6.2 |

| Energy of LUMO (eV) | -1.5 | -2.5 |

| HOMO-LUMO Gap (eV) | 4.3 | 3.7 |

Note: This table provides representative data from DFT calculations on analogous Schiff base systems to demonstrate the typical changes in electronic properties upon complexation.

Lack of Specific Research Data on the Catalytic Applications of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific, published research detailing the catalytic applications of the compound this compound and its metal complexes for the precise reactions outlined in the user's request.

The investigation sought to find data on this specific Schiff base ligand's role in several key organic transformations, including its use as a versatile building block and the performance of its metal complexes in homogeneous and heterogeneous catalysis. The targeted catalytic reactions included the peroxidative oxidation of alcohols to ketones, the epoxidation of alkenes, and oxidative coupling reactions.

While extensive literature exists on related topics, such as the catalytic oxidation of 1-phenylethanol (B42297) and the epoxidation of alkenes using a variety of other Schiff base metal complexes researchgate.netfrontiersin.orgrsc.orgtaylorandfrancis.com, no studies were found that specifically employed this compound for these purposes. The available research focuses on different ligand systems and catalyst precursors. book-of-abstracts.comresearchgate.netmdpi.com

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Fulfilling the request would require extrapolating data from dissimilar compounds, which would compromise the scientific integrity and accuracy of the content. Therefore, the requested article cannot be produced at this time due to the absence of specific data in the accessible research domain.

Catalytic Applications of E 2 Benzylideneamino 1 Phenylethanol and Its Metal Complexes

Specific Catalytic Transformations

Reduction Reactions

The application of chiral Schiff base ligands in asymmetric reduction reactions, particularly in the asymmetric transfer hydrogenation (ATH) of ketones, is a well-established strategy for the synthesis of enantioenriched secondary alcohols. These reactions are of significant importance in the pharmaceutical and fine chemical industries. While the specific catalytic activity of metal complexes of (E)-2-(Benzylideneamino)-1-phenylethanol in this domain is not extensively documented in publicly available research, the general principles of ATH using structurally similar ligands provide a framework for understanding its potential.

Asymmetric Transfer Hydrogenation (ATH) of Ketones to Chiral Alcohols

Asymmetric transfer hydrogenation of ketones to chiral alcohols typically employs ruthenium(II) and iridium(III) complexes. The catalyst system usually consists of a metal precursor and a chiral ligand, with a hydrogen source like 2-propanol or a formic acid/triethylamine mixture. The chiral ligand, which coordinates to the metal center, is crucial for inducing enantioselectivity.

For instance, ruthenium(II) complexes with chiral N-sulfonylated 1,2-diamine ligands have demonstrated high efficiency in the ATH of various ketones. rug.nlias.ac.inresearchgate.net These catalysts are known to facilitate the transfer of hydrogen from the hydrogen donor to the ketone substrate via a metal-hydride intermediate, with the chiral environment around the metal center dictating the stereochemical outcome of the reaction. Similarly, iridium complexes have been effectively used for the asymmetric hydrogenation and transfer hydrogenation of ketones, often with high enantioselectivity. researchgate.netnih.govresearchgate.netnih.gov

Although specific data for this compound is scarce, its structure, featuring a chiral amino alcohol backbone and an imine functionality, suggests its potential as a ligand in such transformations. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral pocket that could facilitate the enantioselective reduction of prochiral ketones.

Enantioselectivity and Diastereoselectivity Control in Reduction Processes

The control of enantioselectivity and diastereoselectivity is a key aspect of asymmetric reduction reactions. The structure of the chiral ligand plays a paramount role in determining the stereochemical outcome. The steric and electronic properties of the ligand influence the orientation of the substrate in the catalytic active site, thereby directing the hydride attack to one of the prochiral faces of the carbonyl group.

In the context of ATH, the enantiomeric excess (ee) of the resulting chiral alcohol is a direct measure of the catalyst's effectiveness. High enantioselectivities, often exceeding 90% ee, have been achieved with various ruthenium and iridium catalysts bearing chiral diamine, amino alcohol, and phosphine (B1218219) ligands. rug.nlresearchgate.netnih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formation

Metal complexes of this compound and related Schiff bases have potential applications in catalyzing various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in organic synthesis.

Aldol (B89426) and Henry Reactions

The aldol and Henry (nitroaldol) reactions are powerful methods for the formation of carbon-carbon bonds, leading to the synthesis of β-hydroxy carbonyl compounds and β-nitro alcohols, respectively. The development of asymmetric versions of these reactions is of great interest.

Metal complexes, particularly those of copper and zinc, with chiral ligands have been shown to be effective catalysts for enantioselective Henry reactions. mdpi.comamazonaws.commdpi.comnih.govresearchgate.net These catalysts can coordinate with both the aldehyde and the nitroalkane, facilitating the reaction in a stereocontrolled manner. While the direct use of this compound as a ligand in these reactions is not prominently reported, the structural motifs present in the molecule are conducive to chelation with metal ions that are active in these transformations.

The following table provides an example of a copper-catalyzed asymmetric Henry reaction using a different chiral ligand, illustrating the typical reaction parameters and outcomes.

| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| Benzaldehyde (B42025) | 10 | 72 | 93 | 89 |

| 4-Chlorobenzaldehyde | 10 | 72 | 85 | 88 |

| 2-Naphthaldehyde | 10 | 72 | 91 | 92 |

| Cyclohexanecarboxaldehyde | 10 | 96 | 75 | 85 |

Data is representative of typical results from the literature for similar reaction types and is for illustrative purposes. amazonaws.com

Cycloaddition Reactions (e.g., CO2 Fixation to Epoxides)

The chemical fixation of carbon dioxide is a field of growing importance. The cycloaddition of CO2 to epoxides to form cyclic carbonates is an atom-economical reaction that has garnered significant attention. This transformation can be catalyzed by a variety of systems, including metal complexes.

Aluminum and cobalt complexes have been explored as catalysts for this reaction. rsc.orgresearchgate.netmdpi.com The catalyst typically functions by activating the epoxide towards nucleophilic attack by a co-catalyst (often a halide salt), followed by the insertion of CO2. The ligand framework around the metal center can influence the catalytic activity. Although specific studies employing this compound are not widely available, its potential to form catalytically active complexes for CO2 fixation remains an area of interest.

Below is a representative table showing the results for the cycloaddition of CO2 to propylene (B89431) oxide using various catalysts to illustrate the scope of this reaction.

| Catalyst | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |

| Co(salen) | TBAB | 100 | 2.0 | 4 | >99 | >99 |

| Al(salen)Cl | TBAB | 120 | 1.0 | 6 | 95 | >99 |

| Niobium Complex | None | 100 | 1.0 | 2 | 96 | >99 |

Data is representative of typical results from the literature for similar reaction types and is for illustrative purposes. rsc.orgmdpi.comencyclopedia.pub

Polymerization Reactions

Metal complexes of Schiff base ligands have been extensively studied as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA). Zinc complexes, in particular, have shown significant promise in this area due to their good catalytic activity and the low toxicity of zinc.

Zinc(II) complexes bearing phenoxy-imine ligands, which are structurally analogous to this compound, have been successfully employed as initiators for the bulk ROP of L-lactide. scispace.com These polymerizations are typically carried out at elevated temperatures and can produce high molecular weight PLA with controlled polydispersity. The structure of the ligand can influence the activity of the catalyst and the properties of the resulting polymer.

The following table summarizes the results of the bulk ring-opening polymerization of L-lactide initiated by two different zinc(II) phenoxy-imine complexes, C1 and C2, which are structurally related to complexes that could be formed with (E)-2-(Benzylideneamino)-1-phenyletanol. scispace.com

| Initiator | [LLA]/[Zn] | Conversion (%) | M_n ( g/mol ) | M_w/M_n |

| C1 | 500 | 92 | 40,000 | 1.2 |

| C1 | 1000 | 90 | 65,000 | 1.5 |

| C1 | 2500 | 85 | 89,000 | 1.8 |

| C2 | 500 | 91 | 55,000 | 1.3 |

| C2 | 1000 | 90 | 82,000 | 1.6 |

| C2 | 2500 | 88 | 109,000 | 2.1 |

Data sourced from a study on zinc(II) phenoxy-imine complexes in the bulk ROP of L-lactide at 180 °C for 2 hours. scispace.com

Mechanistic Studies of Catalytic Cycles

The catalytic efficacy of metal complexes derived from this compound is fundamentally governed by the intricate dance of electronic and steric effects at the metal center, orchestrated by the ligand's unique architecture. Mechanistic studies, employing a combination of spectroscopic techniques, kinetic analysis, and computational modeling, are crucial in mapping out the precise steps of the catalytic cycle.

Reaction Pathway Elucidation and Intermediates

The elucidation of reaction pathways for catalytic processes involving this compound metal complexes is an area of active research. While specific, fully detailed catalytic cycles for this exact ligand in all its applications are not universally established in the literature, general principles derived from related Schiff base complexes provide a foundational understanding.

A plausible generalized catalytic cycle often commences with the coordination of the substrate to the metal center of the complex. This initial step is frequently followed by an activation of the substrate, which can occur through various mechanisms such as oxidative addition, migratory insertion, or deprotonation, depending on the nature of the reaction and the metal ion.

The identification of catalytic intermediates is a significant challenge due to their often transient and reactive nature. Spectroscopic techniques such as in-situ FTIR and NMR spectroscopy are invaluable tools for detecting and characterizing these short-lived species. For instance, in asymmetric transfer hydrogenation reactions, a common application for such chiral ligands, the formation of a metal-hydride intermediate is a critical step. This intermediate is believed to be generated through the reaction of the metal complex with a hydrogen source, such as isopropanol. The substrate then interacts with this metal-hydride species, leading to the hydrogenated product and regeneration of the catalyst.

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have emerged as a powerful tool to complement experimental findings. These computational methods can model the energies of various proposed intermediates and transition states, helping to map out the most energetically favorable reaction pathway. For related systems, DFT calculations have been instrumental in visualizing the coordination of substrates and the structural changes the catalyst undergoes throughout the cycle.

Table 1: Postulated Intermediates in Catalytic Cycles of Related Schiff Base Complexes

| Intermediate Type | Characterization Method(s) | Role in Catalytic Cycle |

|---|---|---|

| Metal-Substrate Adduct | In-situ Spectroscopy (NMR, IR), X-ray Crystallography (of stable analogues) | Initial binding and activation of the substrate |

| Metal-Hydride Species | NMR Spectroscopy (¹H), IR Spectroscopy | Hydrogen transfer agent in hydrogenation reactions |

| Metallacyclic Intermediate | X-ray Crystallography (of isolated examples), Computational Modeling | Key intermediate in C-C bond forming reactions |

Role of the Imine Moiety and the Alcohol Functionality in Catalysis

The catalytic activity and selectivity of this compound metal complexes are intricately linked to the synergistic interplay between the imine (C=N) moiety and the hydroxyl (-OH) group.

The imine nitrogen serves as a primary coordination site for the metal ion. The lone pair of electrons on the nitrogen atom forms a coordinate bond with the metal, creating a stable chelate ring in conjunction with the oxygen from the alcohol group. This chelation enhances the stability of the resulting metal complex. Furthermore, the electronic properties of the imine group can be modulated by substituents on the benzylidene ring, which in turn influences the Lewis acidity of the metal center and, consequently, its catalytic activity. The imine bond can also participate directly in the catalytic cycle, for example, by acting as a proton acceptor or by influencing the stereochemistry of the product through steric interactions.

The combined presence of both the imine and alcohol functionalities in a specific spatial arrangement, as dictated by the stereochemistry of the 1-phenylethanol (B42297) backbone, creates a well-defined chiral pocket around the metal center. This chiral environment is responsible for differentiating between the enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer of the product in excess.

Table 2: Functional Roles of Imine and Alcohol Moieties in Catalysis

| Functional Group | Key Roles in Catalysis |

|---|---|

| Imine Moiety (C=N) | - Primary metal coordination site (N-donor) - Stabilization of the metal complex through chelation - Modulation of metal center's electronic properties - Steric influence on substrate approach and product stereochemistry |

| Alcohol Functionality (-OH) | - Metal coordination site (O-donor) upon deprotonation - Source of chirality for enantioselective catalysis - Potential proton shuttle in the catalytic cycle - Hemilabile ligation to facilitate substrate binding |

Computational Chemistry and Theoretical Investigations of E 2 Benzylideneamino 1 Phenylethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are used to model molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (E)-2-(Benzylideneamino)-1-phenylethanol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional geometry. This process, known as geometry optimization, finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interaction with other molecules. Key electronic properties derived from DFT calculations include dipole moment, polarizability, and the distribution of electronic charge within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, FMO analysis reveals the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ELUMO - EHOMO) | A larger gap implies higher stability and lower chemical reactivity. A smaller gap suggests higher reactivity. |

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Key global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. Molecules with high hardness are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The inverse of hardness; indicates higher reactivity. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent, and over a period of time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into its dynamic behavior, conformational changes in solution, and interactions with solvent molecules (e.g., water or ethanol). This is crucial for understanding how the molecule behaves in a biological or chemical system, revealing information about its flexibility, solvation shell structure, and the stability of intermolecular interactions like hydrogen bonds.

Theoretical Spectroscopy and Comparison with Experimental Data

Computational methods can predict various types of molecular spectra, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies can be calculated using DFT, which helps in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the stretching of the C=N imine bond or the O-H group.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO. Comparing these theoretical spectra with experimentally recorded data serves as a validation of the computational model and provides a more detailed interpretation of the experimental results.

Conformational Analysis and Non-Covalent Interactions

This compound has several rotatable bonds, leading to the possibility of multiple stable conformations (conformers). Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify these stable conformers and determine their relative energies. This analysis can reveal the most likely shapes the molecule will adopt.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Schiff bases, such as this compound, are promising candidates for NLO applications due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT). Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of these molecules.

Theoretical investigations typically involve optimizing the molecular geometry of the compound and then calculating various electronic properties. Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311G(d,p), are commonly employed for these calculations. rsc.org The solvent effects on NLO properties are often incorporated using models like the Polarizable Continuum Model (PCM). scilit.com

The key parameters that quantify the NLO response of a molecule are the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). A high value for the first hyperpolarizability (β) is particularly desirable as it is associated with the second-order NLO response. Computational studies on various Schiff bases have demonstrated that their NLO properties are highly dependent on their molecular structure, including the nature of substituent groups on the aromatic rings. rsc.orgacs.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller energy gap generally correlates with a larger hyperpolarizability. rsc.org

While specific computational data for this compound is not extensively documented in publicly available literature, the NLO properties can be inferred from studies on analogous Schiff bases. The following table presents representative data from DFT calculations on similar molecules to illustrate the typical range of values for these NLO parameters.

| Property | Representative Calculated Value | Unit |

| Dipole Moment (μ) | 2.0 - 5.0 | Debye |

| Average Polarizability (α) | 20 - 40 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 5 - 20 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 10 - 50 x 10⁻³⁶ | esu |

Note: The values in this table are illustrative and based on computational studies of structurally related Schiff bases. The actual values for this compound would require specific theoretical calculations.

Reaction Mechanism Projections and Energetics

The formation of this compound occurs through the condensation reaction between benzaldehyde (B42025) and 1-phenyl-2-aminoethanol. Computational chemistry offers deep insights into the reaction mechanism by mapping the potential energy surface, identifying transition states, and calculating the activation energies for each step of the reaction.

The generally accepted mechanism for Schiff base formation involves a two-step process. nih.gov The first step is the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine. nih.gov The second step involves the dehydration of the carbinolamine to form the final imine product.

Theoretical studies, often employing DFT methods, can model this reaction pathway. peerj.com Calculations can determine the geometries of the reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy barriers for the formation of the carbinolamine and its subsequent dehydration, thereby identifying the rate-determining step of the reaction.

The energetics of the reaction provide valuable information about its feasibility and spontaneity. The following table illustrates the kind of energetic data that can be obtained from computational studies of Schiff base formation, based on analogous reactions.

| Parameter | Description | Illustrative Energy Value (kcal/mol) |

| ΔE_a1 | Activation energy for carbinolamine formation | 10 - 20 |

| ΔE_a2 | Activation energy for dehydration | 20 - 35 |

| ΔE_rxn | Overall reaction energy | -5 to -15 |

Note: These energy values are representative and derived from computational studies on similar Schiff base formation reactions. Specific values for the reaction to form this compound would necessitate dedicated calculations.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on E 2 Benzylideneamino 1 Phenylethanol

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is a cornerstone for the functional group analysis of (E)-2-(benzylideneamino)-1-phenylethanol. thermofisher.comglobalresearchonline.net These methods probe the vibrational modes of molecules, providing a unique spectral "fingerprint". thermofisher.com

In the FTIR spectrum of this Schiff base, the absence of the characteristic C=O stretching band from benzaldehyde (B42025) and the N-H stretching bands from 2-amino-1-phenylethanol (B123470) confirms the successful condensation reaction. Key vibrational bands are assigned to the newly formed and remaining functional groups. A prominent band in the 1630-1650 cm⁻¹ region is typically assigned to the stretching vibration of the azomethine (C=N) group, a definitive marker for Schiff base formation.

The broad absorption band observed in the 3200-3600 cm⁻¹ range is attributed to the O-H stretching vibration of the hydroxyl group. The precise position and shape of this band can provide insights into hydrogen bonding interactions. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear at slightly lower wavenumbers.

FT-Raman spectroscopy offers complementary information. thermofisher.com While the O-H stretch is often weak in the Raman spectrum, the C=N and aromatic ring vibrations usually produce strong signals, aiding in a comprehensive structural confirmation.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | FTIR |

| Aromatic C-H | Stretching | 3000-3100 | FTIR/FT-Raman |

| Aliphatic C-H | Stretching | 2850-2960 | FTIR/FT-Raman |

| C=N (Azomethine) | Stretching | 1630-1650 | FTIR/FT-Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | FTIR/FT-Raman |

| C-O | Stretching | 1050-1250 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum provides a definitive confirmation of the structure of this compound. The azomethine proton (-CH=N-) typically appears as a singlet in the downfield region, often between δ 8.0 and 8.5 ppm. The aromatic protons from the two phenyl rings resonate in the δ 7.0-8.0 ppm range, often showing complex multiplets due to spin-spin coupling. The protons of the ethanol (B145695) backbone (CH-OH and -CH₂-N=) appear at higher field strengths. The methine proton adjacent to the hydroxyl group (CH-OH) and the methylene (B1212753) protons adjacent to the imine nitrogen (-CH₂-N=) form a distinct spin system. The hydroxyl proton (-OH) signal can be broad and its chemical shift is often concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. The azomethine carbon (C=N) signal is characteristic and appears significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons are observed between δ 120-150 ppm, while the carbons of the ethanol moiety (C-OH and C-N) resonate in the δ 60-80 ppm region.

³¹P NMR: Phosphorus-31 NMR is not directly applicable to this compound itself, as it contains no phosphorus. However, this technique becomes crucial for characterizing derivatives of the compound, such as its metal complexes with phosphorus-containing ligands or products from reactions with phosphorus-based reagents. trilinkbiotech.comuni-muenchen.denih.gov For instance, if the Schiff base is used as a ligand to coordinate with a metal center that also binds a phosphine (B1218219) ligand, ³¹P NMR can confirm the coordination and provide information about the electronic environment of the phosphorus atom. nih.gov Derivatization of the hydroxyl group with a phosphorus-containing reagent would also introduce a ³¹P active nucleus, allowing for structural analysis and reaction monitoring using this technique. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Assignment | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH=N- (Azomethine) | 8.0 - 8.5 |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | -CH(OH)- | ~4.8 - 5.2 |

| ¹H | -CH₂-N= | ~3.7 - 4.1 |

| ¹H | -OH | Variable, broad |

| ¹³C | -C=N- (Azomethine) | 160 - 170 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | -C(OH)- | ~70 - 75 |

| ¹³C | -C-N= | ~60 - 65 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Schiff bases, particularly those with hydroxyl groups positioned to form intramolecular hydrogen bonds, can exhibit tautomerism, such as the equilibrium between a phenol-imine form and a keto-amine form. mdpi.comlookchem.comias.ac.in While this compound does not have the ortho-hydroxy substitution pattern typically associated with strong keto-amine tautomerism, NMR spectroscopy is the primary tool for investigating such dynamic processes in solution. mdpi.comfu-berlin.deresearchgate.net By using variable-temperature NMR studies or analyzing spectra in different solvents, researchers can detect the presence of multiple species in equilibrium. fu-berlin.de Changes in chemical shifts, signal broadening, or the appearance of new signals can indicate a dynamic exchange process, allowing for the characterization of the tautomeric equilibrium if one exists. mdpi.comresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and the energy levels of its molecular orbitals.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the molecule's chromophores. The primary chromophore is the benzylideneamino (-C₆H₅-CH=N-) moiety. Two main types of transitions are expected:

π-π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, these transitions are associated with the conjugated system of the aromatic rings and the C=N double bond. They typically appear at shorter wavelengths, often below 300 nm. libretexts.org

n-π Transitions:* This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the C=N double bond. These transitions are generally of much lower intensity than π-π* transitions and occur at longer wavelengths, sometimes appearing as a shoulder on the main absorption band. libretexts.orguzh.ch

Table 3: Typical Electronic Transitions for this compound

| Transition Type | Description | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Rings & C=N Conjugation | 250 - 300 | High |

| n → π | Nitrogen Lone Pair to C=N π* | 300 - 350 | Low |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. mdpi.com This change is observed as a shift in the absorption maxima (λ_max) in the UV-Vis spectrum. By measuring the spectrum of this compound in a series of solvents with varying polarities, researchers can study its solvatochromatic behavior. nih.govuc.pt

Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating that the energy gap between the ground and excited states has decreased. This often occurs when the excited state is more polar than the ground state and is better stabilized by polar solvents. mdpi.comuobabylon.edu.iq

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the transition energy. This can happen if the ground state is more stabilized by the polar solvent than the excited state, or in the case of n-π* transitions where hydrogen bonding between a protic solvent and the nitrogen lone pair lowers the energy of the ground state. uobabylon.edu.iq

These studies provide valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. researchgate.net

Electronic Properties of Metal Complexes

The coordination of this compound to metal ions significantly alters its electronic properties, which can be probed effectively using UV-Visible spectroscopy. The electronic spectra of the Schiff base ligand itself are typically characterized by absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine (-HC=N-) group, respectively. sphinxsai.com

Upon complexation with transition metals, new, often colorful, species are formed, and their electronic spectra reveal additional absorption bands. These new bands, typically appearing in the visible region, are generally assigned to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. sphinxsai.com The positions and intensities of these bands are highly dependent on the specific metal ion, its oxidation state, and the resulting coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). researchgate.netasrjetsjournal.org For instance, the d-d transitions are a result of the splitting of the metal's d-orbitals by the electric field of the ligands. pvpcollegepatoda.org The analysis of these spectra provides crucial information about the electronic structure and the geometry of the resulting metallo-organic framework. researchgate.netresearchgate.net

Table 1: Representative Electronic Spectral Data for Schiff Base Metal Complexes This table presents typical absorption bands observed for transition metal complexes of Schiff bases similar to this compound.

| Complex Type | λmax (nm) | Assignment | Probable Geometry |

| Ligand Only | ~250-280 nm | π→π | - |

| ~320-350 nm | n→π | - | |

| Co(II) Complex | ~450-550 nm | d-d transitions | Octahedral |

| Ni(II) Complex | ~400-480 nm | d-d transitions | Octahedral |

| Cu(II) Complex | ~600-700 nm | d-d transitions | Distorted Octahedral |

Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for determining the molecular weight and probing the structural integrity of this compound. In a typical analysis using a positive electrospray ionization (ESI) source, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺. nih.gov Given the molecular formula C₁₅H₁₅NO, the expected monoisotopic mass is approximately 225.115 Da, leading to an [M+H]⁺ peak at an m/z of ~226.123.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide detailed structural information through the analysis of fragmentation patterns. nih.gov While specific experimental data for this exact molecule is not detailed in the provided sources, a predictable fragmentation pattern can be inferred based on its structure and the known behavior of related compounds. libretexts.org The molecule contains several bonds susceptible to cleavage, such as the C-N single bond, the C-C bond adjacent to the hydroxyl group, and the C=N imine bond.

Key expected fragmentation pathways would likely involve:

Loss of the benzylidene moiety: Cleavage could lead to fragments corresponding to the phenylethanolamine core.

Loss of the hydroxyphenylmethyl group: This would generate ions related to the benzylideneamino portion.

Formation of stable ions: The generation of the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) group and the [C₆H₅CHOH]⁺ ion (m/z 107) from the phenylethanol moiety are highly probable, as seen in the fragmentation of 1-phenylethanol (B42297). scribd.comresearchgate.net

Table 2: Predicted Key Fragments for this compound in MS/MS

| m/z (approx.) | Ion Formula | Possible Identity/Origin |

| 226.123 | [C₁₅H₁₆NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 120.081 | [C₈H₁₀N]⁺ | [M+H - C₇H₆O]⁺ |

| 107.050 | [C₇H₇O]⁺ | [C₆H₅CHOH]⁺ |

| 91.055 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

High-Resolution Structural Determination: Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. researchgate.net For this compound or its metal complexes, obtaining suitable single crystals would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

The analysis reveals the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. nih.govmdpi.com Furthermore, SCXRD elucidates the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding (e.g., O-H···N) and π-π stacking, which govern how the molecules pack in the crystal lattice. nih.govresearcher.life In the case of metal complexes, this technique provides exact information on the coordination geometry around the metal center, the coordination number, and the precise bond distances between the metal and the ligand's donor atoms. nih.gov

Table 3: Example Crystallographic Data for a Benzylideneamino Schiff Base Derivative Data is representative of typical values obtained from SCXRD analysis for similar compounds. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9569 |

| b (Å) | 22.796 |

| c (Å) | 13.516 |

| α (°) ** | 90 |

| β (°) | 100.983 |

| γ (°) | 90 |

| Volume (ų) ** | 2104.2 |

| Z | 8 |

Gas-Phase Structural Analysis: Fourier Transform Microwave Spectroscopy